2-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxamide
CAS No.: 1374509-36-0
Cat. No.: VC7501459
Molecular Formula: C11H10F3NO
Molecular Weight: 229.202
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1374509-36-0 |
|---|---|
| Molecular Formula | C11H10F3NO |
| Molecular Weight | 229.202 |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide |
| Standard InChI | InChI=1S/C11H10F3NO/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H2,15,16) |
| Standard InChI Key | CHBQGFRKOKEJCF-UHFFFAOYSA-N |
| SMILES | C1C(C1C(=O)N)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s structure integrates three key components:
-
Cyclopropane ring: A strained three-membered carbon ring that influences molecular reactivity and conformation .
-
Carboxamide group: Provides hydrogen-bonding capacity, critical for interactions with biological targets.
-
Trifluoromethylphenyl group: The electron-withdrawing trifluoromethyl (-CF) group at the phenyl ring’s meta position modulates electronic properties and enhances bioavailability.
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1374509-36-0 | |
| Molecular Formula | ||
| Molecular Weight | 229.20 g/mol | |
| Purity | ≥95% |
Physical Properties
While specific data on melting/boiling points are unavailable, analogous compounds exhibit:
-
Low water solubility due to the hydrophobic trifluoromethyl group .
-
Stability under standard conditions, though decomposition may occur at elevated temperatures, releasing hydrogen fluoride or carbon oxides .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves multi-step strategies to construct the cyclopropane ring and introduce the trifluoromethylphenyl group.
Cyclopropane Ring Formation
A common method employs cycloaddition reactions between alkenes and carbenes. For example, the Simmons-Smith reaction uses diiodomethane and a zinc-copper couple to generate a cyclopropane ring .
Patent-Based Synthesis (WO2012046247A2)
A patent describes a related compound’s synthesis, offering insights into scalable methods :
-
Epoxide Ring Opening: Reacting 2-phenylacetonitrile with 2-(chloromethyl)oxirane in dimethylsulfoxide (DMSO) and toluene, catalyzed by sodium hydroxide and tetrabutylammonium bromide .
-
Phthalimide Condensation: Treating the intermediate with potassium phthalimide in dimethylformamide (DMF) .
-
Amide Formation: Reacting the acid chloride with diethylamine in methylene chloride .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaOH, DMSO, toluene, reflux | ~60% |
| 2 | K-phthalimide, DMF, 80°C | ~75% |
| 3 | SOCl, diethylamine, CHCl | ~85% |
Biological and Pharmaceutical Applications
Structure-Activity Relationships (SAR)
-
Cyclopropane Rigidity: Enhances binding affinity by reducing conformational flexibility .
-
Trifluoromethyl Group: Increases metabolic stability and membrane permeability.
| Hazard | Precaution |
|---|---|
| Skin Contact | Use nitrile gloves, wash immediately |
| Inhalation | Use fume hood, respiratory protection |
| Storage | Cool, dry place away from oxidizers |
Recent Research Developments
Drug Discovery Innovations
Recent patents highlight derivatives targeting:
-
Oncogenic Kinases: Cyclopropane carboxamides as ATP-competitive inhibitors .
-
Neurodegenerative Diseases: Modulating RIPK1 in Alzheimer’s models.
Synthetic Advancements
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume